4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid
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Overview
Description
4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring and a butanoic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the butanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The butanoic acid moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(5-Tert-butyl-1,3-oxazol-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(5-Tert-butyl-1,3-oxazol-2-yl)acetic acid: Contains an acetic acid moiety.
4-(5-Tert-butyl-1,3-oxazol-2-yl)benzoic acid: Features a benzoic acid moiety.
Uniqueness
4-(5-Tert-butyl-1,3-oxazol-2-yl)butanoic acid is unique due to its specific combination of the oxazole ring and butanoic acid moiety, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-(5-tert-butyl-1,3-oxazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)8-7-12-9(15-8)5-4-6-10(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
PEZBQJGUGRKHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCCC(=O)O |
Origin of Product |
United States |
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